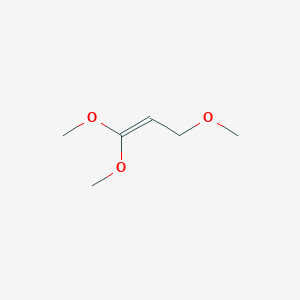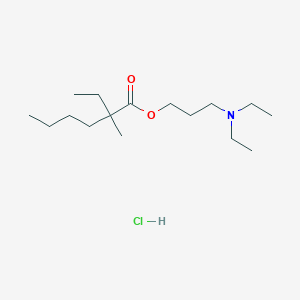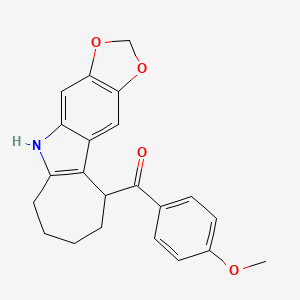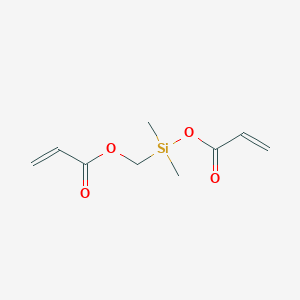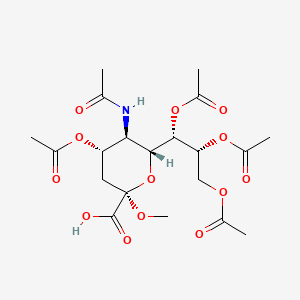
Tetradeca-1,13-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradeca-1,13-diyne is an organic compound with the molecular formula C14H22 It is a linear alkyne with two triple bonds located at the first and thirteenth positions of a fourteen-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetradeca-1,13-diyne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. The reaction typically requires a palladium catalyst, a base, and a suitable solvent. The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Tetradeca-1,13-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes, depending on the reaction conditions and catalysts used.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed:
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Substituted alkynes
Aplicaciones Científicas De Investigación
Tetradeca-1,13-diyne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tetradeca-1,13-diyne involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its ability to form reactive intermediates can result in the modification of biomolecules, affecting cellular processes.
Comparación Con Compuestos Similares
Tetradeca-1,13-diene: A similar compound with double bonds instead of triple bonds.
Hexadeca-1,15-diyne: A longer carbon chain with triple bonds at the first and fifteenth positions.
Octadeca-1,17-diyne: An even longer carbon chain with triple bonds at the first and seventeenth positions.
Comparison: Tetradeca-1,13-diyne is unique due to its specific carbon chain length and the position of its triple bonds. Compared to tetradeca-1,13-diene, the presence of triple bonds in this compound results in different reactivity and chemical properties. The longer-chain analogs, hexadeca-1,15-diyne and octadeca-1,17-diyne, have similar reactivity but differ in physical properties such as boiling points and solubility.
Propiedades
Número CAS |
38628-40-9 |
|---|---|
Fórmula molecular |
C14H22 |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
tetradeca-1,13-diyne |
InChI |
InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1-2H,5-14H2 |
Clave InChI |
ZAXCQRPZBARWEK-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCCCCCCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


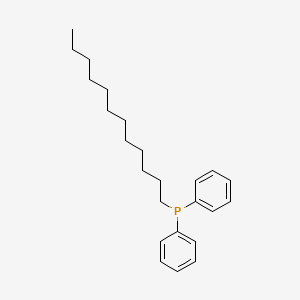
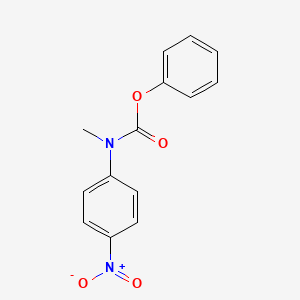
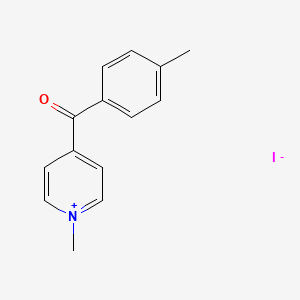
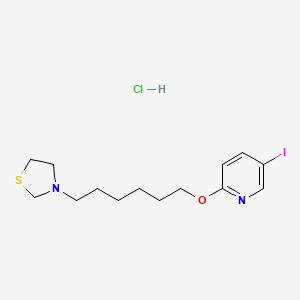
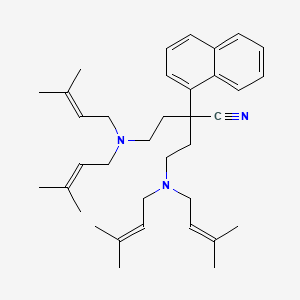
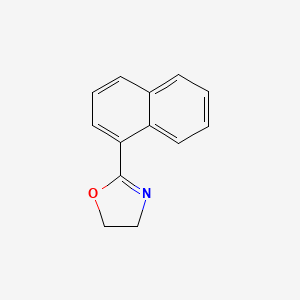
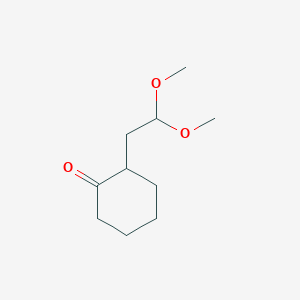
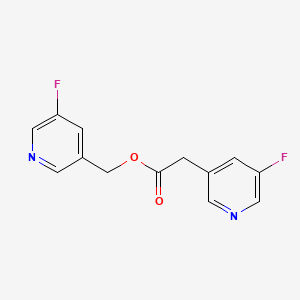
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
